7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine)
Description
Properties
CAS No. |
84589-11-7 |
|---|---|
Molecular Formula |
C21H26N2S2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
7-[(3,3-dimethyl-2,4-dihydro-1,4-benzothiazin-7-yl)methyl]-3,3-dimethyl-2,4-dihydro-1,4-benzothiazine |
InChI |
InChI=1S/C21H26N2S2/c1-20(2)12-24-18-10-14(5-7-16(18)22-20)9-15-6-8-17-19(11-15)25-13-21(3,4)23-17/h5-8,10-11,22-23H,9,12-13H2,1-4H3 |
InChI Key |
RMKZWXPGSUJDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC2=C(N1)C=CC(=C2)CC3=CC4=C(C=C3)NC(CS4)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) involves the reaction of benzothiazine derivatives with appropriate methylating agents such as iodomethane . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like iodomethane. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pharmaceutical Development
The compound has shown potential in drug discovery due to its biological activities. Preliminary studies indicate that it may possess:
- Antioxidant Properties : Assays such as the DPPH method have been employed to evaluate its antioxidant capacity. For instance, compounds derived from this structure have demonstrated significant scavenging activity against free radicals .
- Interaction with Biological Targets : Molecular docking studies suggest that 7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) may interact with specific enzymes or receptors involved in various diseases. These interactions are critical for understanding its therapeutic potential.
Materials Science
The compound's unique structure allows for potential applications in materials science:
- Polymer Chemistry : Its derivatives can be utilized to synthesize new polymeric materials with enhanced properties. The dual benzothiazine structure offers opportunities for functionalization and modification for specific applications .
Analytical Chemistry
7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) can be analyzed using advanced chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC) : This compound can be effectively separated using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .
Case Study 1: Antioxidant Activity Evaluation
A study assessed the antioxidant activity of several compounds related to 7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine). Using the DPPH assay, it was found that certain derivatives exhibited IC values comparable to standard antioxidants like ascorbic acid. This highlights the compound's potential for developing antioxidant therapies .
Case Study 2: Drug Interaction Studies
Molecular docking simulations were conducted to evaluate the binding affinities of 7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) with ATP-sensitive potassium channels. Results indicated a strong interaction profile, suggesting its potential as a therapeutic agent in conditions where modulation of these channels is beneficial .
Mechanism of Action
The mechanism of action of 7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the biological context . The exact pathways and targets can vary, but they often involve key biochemical processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between 7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) and analogous compounds:
Key Advantages and Limitations
- Advantages of 7,7'-Methylenebis Derivative: Dimeric structure may reduce metabolic degradation compared to monomeric analogs.
- Limitations:
- Synthetic complexity and lack of explicit pharmacological data in evidence.
- Higher molecular weight may reduce solubility, necessitating formulation optimization.
Biological Activity
7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) is a compound characterized by its unique dual benzothiazine structure linked by a methylene bridge. This configuration enhances its biological activity compared to simpler analogs and opens avenues for therapeutic applications. The compound has garnered attention for its potential in pharmacology due to its diverse biological activities.
- Molecular Formula : C21H26N2S2
- Molecular Weight : 370.575 g/mol
- CAS Number : 84589-11-7
- InChI Key : RMKZWXPGSUJDMO-UHFFFAOYSA-N
Biological Activities
Research has indicated that 7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) exhibits several biological activities:
-
Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial effects against various bacterial and fungal strains. For instance:
- It demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- The compound also showed antifungal properties against Aspergillus niger and Candida albicans, indicating its potential as an antifungal agent .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
- Anti-inflammatory Effects : Research suggests that 7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Molecular docking studies have suggested that it may inhibit enzymes involved in disease processes.
- Receptor Binding : The compound's structure allows it to bind effectively to specific receptors implicated in inflammation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of 7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine):
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine), and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions using aldehydes or ketones under acidic or basic conditions. For example, refluxing precursors in methanol or 2-methoxyethanol with catalysts like acetic acid (common in benzothiazine derivatives) can yield the target compound . Optimization involves factorial design (e.g., varying temperature, molar ratios, and catalyst concentration) combined with orthogonal regression analysis to identify critical parameters. Response surface methodology (RSM) is recommended for multi-variable optimization .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- FT-IR : To confirm functional groups (e.g., C-N, S=O stretching vibrations) .
- NMR (¹H/¹³C) : For detailed structural elucidation, including methylene bridge confirmation .
- HPLC-MS : To assess purity and detect byproducts.
- Elemental Analysis : To validate empirical formulas .
Q. How should researchers handle stability and storage conditions to prevent degradation?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Stability tests under varying pH, temperature, and humidity (via accelerated degradation studies) are critical. Monitor degradation via HPLC or TLC, referencing safety protocols for similar heterocyclic compounds .
Advanced Research Questions
Q. How can factorial design be applied to investigate the influence of reaction parameters on synthesis outcomes?
- Methodological Answer : Implement a 2<sup>k</sup> factorial design (k = number of variables, e.g., temperature, solvent polarity, catalyst loading). Use ANOVA to identify significant factors and interactions. For example, a study on benzodithiazines optimized reaction time and solvent ratio using this approach, achieving 95% yield .
Q. What computational modeling approaches are suitable for predicting electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict HOMO-LUMO gaps, charge distribution, and reaction pathways. Molecular dynamics simulations (e.g., via COMSOL Multiphysics) model solvation effects and thermodynamic stability. AI-driven tools automate parameter tuning for predictive accuracy .
Q. How should conflicting data in catalytic activity or degradation kinetics be resolved through systematic validation?
- Methodological Answer : Cross-validate using multiple analytical techniques (e.g., NMR vs. XRD for crystallinity). Replicate experiments under controlled conditions (e.g., humidity-controlled chambers). Apply statistical tools like Grubbs’ test to identify outliers and ensure data reproducibility .
Q. What strategies are recommended for elucidating reaction mechanisms involving this compound?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or D₂O exchange) to track bond formation/cleavage. Kinetic studies (e.g., pseudo-first-order approximations) determine rate laws. In situ IR or Raman spectroscopy monitors intermediate species during reactions .
Q. How can membrane separation technologies be integrated into purification processes?
- Methodological Answer : Employ nanofiltration or reverse osmosis membranes to separate byproducts based on molecular weight and polarity. Process parameters (e.g., transmembrane pressure, feed concentration) should be optimized using CRDC subclass RDF2050104 guidelines for separation technologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
